molecular formula C19H18FN7O B2638491 2-[2-({1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380183-59-3

2-[2-({1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2638491
CAS No.: 2380183-59-3
M. Wt: 379.399
InChI Key: HKQYMMDUTDKXRZ-UHFFFAOYSA-N
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Description

2-[2-({1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine moiety suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated benzene derivative is introduced.

    Attachment of the aminoethyl side chain: This can be done through a coupling reaction, such as a reductive amination or a nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Reduction reactions can be used to modify the dihydropyridazinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying kinase activity.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer due to its kinase inhibitory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. The pyrazolo[3,4-d]pyrimidine core interacts with the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and often exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar electronic properties and reactivity.

Uniqueness

What sets 2-[2-({1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one apart is the combination of the pyrazolo[3,4-d]pyrimidine core with the fluorophenyl group and the aminoethyl side chain. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c1-12-23-18(15-11-22-26(2)19(15)24-12)21-9-10-27-17(28)8-7-16(25-27)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYMMDUTDKXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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